2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with a complex structure that includes both aromatic and thiobenzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,5-dimethylphenyl derivatives with thiobenzaldehyde under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between 3,5-dimethylphenyl-2-oxopropanoic acid and thiobenzaldehyde . The reaction conditions often include moderate temperatures and the presence of a solvent to ensure proper mixing and reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The process may also include steps for purification and isolation of the final compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects involves interactions with various molecular targets. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The aromatic rings can also participate in π-π interactions with other aromatic compounds, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid
- N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of aromatic and thiobenzaldehyde functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H18OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-9-14(2)11-17(10-13)18(19)8-7-15-5-3-4-6-16(15)12-20/h3-6,9-12H,7-8H2,1-2H3 |
InChI Key |
ADDOPLSJWWYMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2C=S)C |
Origin of Product |
United States |
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